The Fungal Origin of Penicolinate A: A Technical Overview
The Fungal Origin of Penicolinate A: A Technical Overview
Penicolinate A, a symmetrical bis-picolinic acid ester, is a fungal secondary metabolite originally isolated from the endophytic fungus Penicillium sp. BCC16054. First described in 2013 by researchers at BIOTEC in Thailand, this molecule has garnered interest due to its notable biological activities, including efficacy against malaria, mycobacteria, and various tumor cell lines[1]. Structurally, Penicolinate A is characterized as a "dimeric" ester of fusaric acid, featuring two picolinic acid moieties linked by a ten-carbon aliphatic chain[1]. This guide provides a comprehensive overview of the origin, isolation, and proposed biosynthesis of Penicolinate A, tailored for researchers and professionals in drug development.
Isolation and Characterization from Penicillium sp. BCC16054
Penicolinate A was discovered during a screening program for bioactive compounds from endophytic fungi. The producing organism, Penicillium sp. BCC16054, was isolated from a plant source, highlighting the rich chemical diversity of endophytic microorganisms[2][3][4][5]. The isolation and structure elucidation of Penicolinate A involved a series of chromatographic and spectroscopic techniques.
Experimental Protocols
Fungal Cultivation and Extraction: The Penicillium sp. BCC16054 was cultured in a suitable fermentation medium to encourage the production of secondary metabolites. The general workflow for cultivation and extraction is as follows:
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Inoculation and Fermentation: A pure culture of Penicillium sp. BCC16054 is used to inoculate a liquid fermentation medium. The culture is incubated under controlled conditions of temperature and agitation for a specific period to allow for fungal growth and metabolite production.
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Extraction: Following fermentation, the fungal biomass is separated from the culture broth by filtration. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites. The fungal mycelium can also be extracted separately to ensure the recovery of any intracellular compounds.
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Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing a mixture of fungal metabolites.
Purification of Penicolinate A: The crude extract is subjected to a series of chromatographic steps to isolate Penicolinate A. A typical purification scheme would involve:
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Initial Fractionation: The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
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Further Chromatographic Separation: Fractions containing Penicolinate A, as identified by thin-layer chromatography (TLC) and bioassays, are further purified using repeated column chromatography, often with different stationary phases (e.g., Sephadex LH-20) or by using high-performance liquid chromatography (HPLC).
Structure Elucidation: The chemical structure of Penicolinate A was determined through a combination of spectroscopic methods[2]:
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Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the overall structure of the molecule.
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Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule and its chromophores.
Quantitative Data
The following table summarizes the key spectroscopic data for Penicolinate A as reported in the literature[2].
| Spectroscopic Data | Values |
| Molecular Formula | C₂₄H₃₂N₂O₄ |
| ¹H NMR (CDCl₃) | Data to be populated from the original publication |
| ¹³C NMR (CDCl₃) | Data to be populated from the original publication |
| HRESIMS [M+H]⁺ | m/z value to be populated from the original publication |
Proposed Biosynthesis of Penicolinate A
While the specific biosynthetic pathway of Penicolinate A has not been experimentally elucidated, its structural similarity to fusaric acid, a well-studied mycotoxin, allows for the proposal of a putative biosynthetic route[1]. Fusaric acid biosynthesis in Fusarium species involves a polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS)-like enzyme[1][6][7][8][9].
The proposed biosynthesis of the picolinic acid monomer of Penicolinate A likely begins with the condensation of aspartic acid and a polyketide-derived intermediate. The decamethylene bridge that links the two picolinic acid units is likely derived from a fatty acid precursor. The final step would involve the esterification of two picolinic acid molecules with the C10 diol.
Below is a diagram illustrating the proposed logical flow of the biosynthesis.
Caption: Proposed biosynthetic pathway of Penicolinate A.
Experimental Workflow for Isolation and Characterization
The following diagram outlines the general workflow employed for the discovery and characterization of Penicolinate A.
Caption: General experimental workflow for Penicolinate A.
References
- 1. Biosynthesis of mycotoxin fusaric acid and application of a PLP-dependent enzyme for chemoenzymatic synthesis of substituted L-pipecolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endophytic Penicillium species and their agricultural, biotechnological, and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. "Identification of gene clusters associated with fusaric acid, fusarin," by Daren W. Brown, Robert A. E. Butchko et al. [digitalcommons.unl.edu]
- 9. Identification of a 12-gene Fusaric Acid Biosynthetic Gene Cluster in Fusarium Species Through Comparative and Functional Genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
